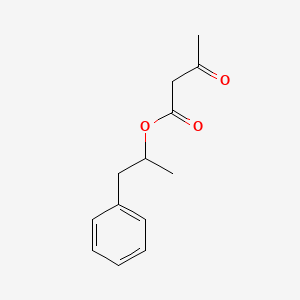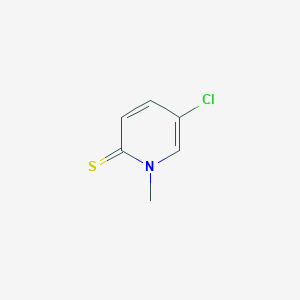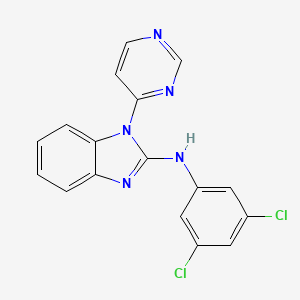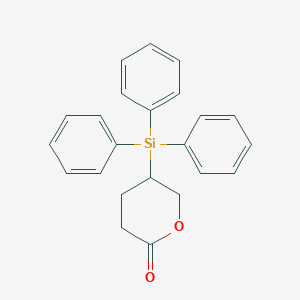
1-Phenylpropan-2-yl 3-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenylpropan-2-yl 3-oxobutanoate is an organic compound with the molecular formula C13H16O3 It is a derivative of both phenylpropanol and oxobutanoate, combining features of both structures
准备方法
Synthetic Routes and Reaction Conditions
1-Phenylpropan-2-yl 3-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 1-phenylpropan-2-ol with 3-oxobutanoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.
Another method involves the alkylation of 3-oxobutanoate with 1-phenylpropan-2-yl halide in the presence of a base, such as sodium hydride or potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal-organic frameworks (MOFs) can be employed to facilitate the reaction under milder conditions and reduce the formation of by-products.
化学反应分析
Types of Reactions
1-Phenylpropan-2-yl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield alcohols, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amides, thioesters
科学研究应用
1-Phenylpropan-2-yl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, as it serves as a substrate for various esterases and hydrolases.
Industry: The compound is used in the production of fine chemicals and as a building block for the synthesis of polymers and resins.
作用机制
The mechanism of action of 1-Phenylpropan-2-yl 3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in biological systems, the compound can be hydrolyzed by esterases to release active metabolites that exert their effects on target pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Phenylacetone (1-Phenyl-2-propanone): Similar in structure but lacks the ester group.
Ethyl acetoacetate (Ethyl 3-oxobutanoate): Similar ester functionality but lacks the phenyl group.
Phenylpropanoic acid: Similar phenyl group but different functional groups.
Uniqueness
1-Phenylpropan-2-yl 3-oxobutanoate is unique due to its combination of a phenyl group and an ester group, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
838871-61-7 |
|---|---|
分子式 |
C13H16O3 |
分子量 |
220.26 g/mol |
IUPAC 名称 |
1-phenylpropan-2-yl 3-oxobutanoate |
InChI |
InChI=1S/C13H16O3/c1-10(14)8-13(15)16-11(2)9-12-6-4-3-5-7-12/h3-7,11H,8-9H2,1-2H3 |
InChI 键 |
CIJZIKPUOPDLJG-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=CC=C1)OC(=O)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl [2-(methylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14202053.png)
![1,1'-[{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}bis(methyleneoxy)]bis(4-nitrobenzene)](/img/structure/B14202055.png)
![(2R)-2-[(2S)-pent-3-en-2-yl]cyclohexan-1-one](/img/structure/B14202058.png)


![1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-5-(3-thienyl)-](/img/structure/B14202078.png)
![2-Chloro-5-[(furo[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14202086.png)
![3-[2-(Prop-1-en-2-yl)phenyl]cyclobutan-1-one](/img/structure/B14202088.png)
![N-(4-Cyano-1,3-thiazol-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea](/img/structure/B14202091.png)
![4-Fluoro-2-methyl-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B14202098.png)
![N,N-Dibenzyl-N'-[3-hydroxy-5-(trifluoromethyl)phenyl]urea](/img/structure/B14202099.png)

![1-(3-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14202116.png)
